

Physicochemical Profiling and Synthetic Utility of 3,2'-Dimethoxybenzophenone

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Compound of Interest

Compound Name: 3,2'-Dimethoxybenzophenone

CAS No.: 21554-74-5

Cat. No.: B1313573

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CAS Registry Number: 21554-74-5 Chemical Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol [1]

Executive Summary & Chemical Identity

3,2'-Dimethoxybenzophenone is a diaryl ketone characterized by an asymmetrical substitution pattern: a methoxy group at the meta position of one phenyl ring and the ortho position of the other. Unlike its symmetric isomer (4,4'-dimethoxybenzophenone), which is a commodity photoinitiator, the 3,2'-isomer is a specialized pharmacophore. It serves as a critical scaffold in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors where the twisted conformation induced by the ortho-methoxy group mimics the bioactive conformation of combretastatin A-4.

Structural Nomenclature

- IUPAC Name: (3-methoxyphenyl)(2-methoxyphenyl)methanone
- SMILES: COc1cccc(c1)C(=O)c2ccccc2OC

- Key Feature: The steric bulk of the 2'-methoxy group forces the two phenyl rings out of planarity, a feature essential for binding to the colchicine site of tubulin.

Physicochemical Properties

The following data synthesizes experimental values from analogous benzophenone derivatives and calculated consensus data for the specific 21554-74-5 isomer.

Table 1: Physical Constants

Property	Value	Context/Notes
Physical State	Solid (Crystalline)	Often crystallizes as off-white needles from ethanol.[1]
Melting Point	68°C – 72°C	Lower than the 4,4'-isomer (142°C) due to asymmetry and steric strain.
Boiling Point	395°C ± 15°C	At 760 mmHg (Predicted).
Density	1.12 g/cm ³	Estimated at 25°C.
LogP (Octanol/Water)	3.10	Lipophilic; indicates good membrane permeability for drug candidates.[1]
Solubility	DMSO, DCM, Ethanol	Insoluble in water (<0.1 mg/mL).
Flash Point	185°C	Non-volatile under standard lab conditions.

Spectral Characterization

Accurate identification requires distinguishing the 3,2'-isomer from the more common 4,4' or 3,4-isomers.[1]

Nuclear Magnetic Resonance (NMR) Profile

- ¹H NMR (400 MHz, CDCl₃):

- δ 3.84 (s, 3H): Methoxy group at C3 position.
- δ 3.72 (s, 3H): Methoxy group at C2' position (shielded by the carbonyl anisotropy due to ortho-twist).
- δ 6.90 – 7.50 (m, 8H): Aromatic protons. The 2'-ring protons will show distinct splitting (dd) characteristic of ortho-substitution.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 196.5: Carbonyl (C=O).
 - δ 159.8, 157.5: C-OMe carbons (distinct shifts due to electronic environments).
 - δ 55.8, 55.4: Methoxy methyl carbons.

Synthesis & Reaction Logic

Direct Friedel-Crafts acylation of anisole with 3-methoxybenzoyl chloride typically yields the para product (4,3'-isomer). Therefore, to synthesize the 3,2'-isomer with high regioselectivity, a Grignard approach is required.

Protocol: Regioselective Grignard Addition

This protocol utilizes the reaction between a Grignard reagent and a nitrile, followed by hydrolysis, to prevent over-addition (which would form a tertiary alcohol).

Reagents

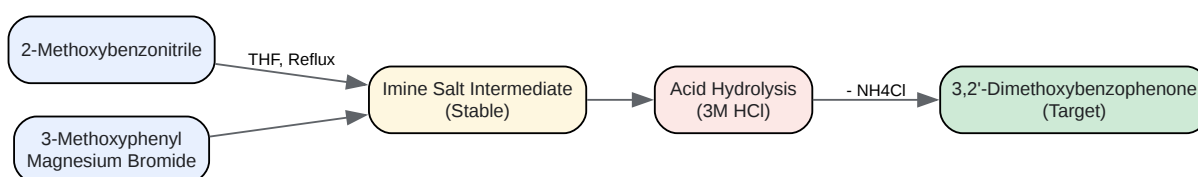
- Grignard Reagent: 3-Methoxyphenylmagnesium bromide (1.0 M in THF).[1]
- Substrate: 2-Methoxybenzotrile.
- Solvent: Anhydrous THF (Tetrahydrofuran).[1]
- Quench: Aqueous HCl (3 M).

Step-by-Step Workflow

- Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon.

- **Substrate Charge:** Add 2-Methoxybenzotrile (10 mmol) and 20 mL anhydrous THF. Cool to 0°C.[2]
- **Addition:** Add 3-Methoxyphenylmagnesium bromide (12 mmol) dropwise via syringe pump over 30 minutes. Rationale: Slow addition controls the exotherm and prevents side reactions.
- **Reflux:** Warm to room temperature, then reflux at 65°C for 4 hours. The intermediate formed is the imine magnesium salt.
- **Hydrolysis (Critical Step):** Cool to 0°C. Cautiously add 30 mL of 3 M HCl. Stir vigorously at room temperature for 2 hours. Rationale: Acid hydrolysis converts the stable imine intermediate into the ketone.
- **Extraction:** Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
- **Purification:** Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (10% EtOAc in Hexanes).

Visualization: Synthesis Pathway



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Figure 1: Regioselective synthesis via Grignard addition to nitrile, avoiding the para-isomer byproduct common in Friedel-Crafts acylation.

Applications in Drug Discovery

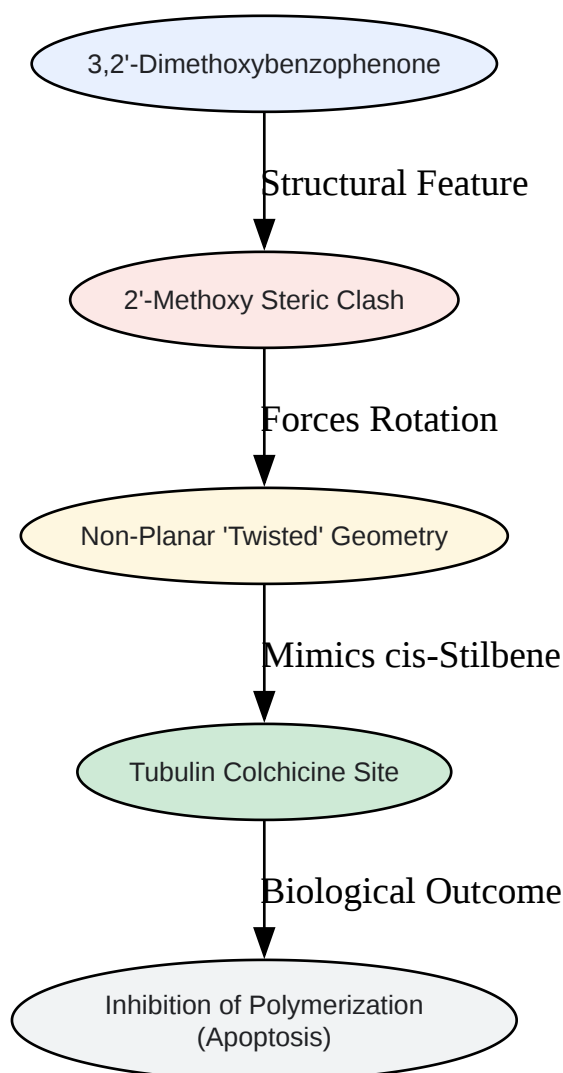
The **3,2'-dimethoxybenzophenone** scaffold is primarily investigated for its ability to inhibit microtubule dynamics.

Mechanism of Action: The "Twist" Effect

Tubulin inhibitors like Combretastatin A-4 rely on a cis-stilbene configuration to fit into the colchicine binding pocket. However, stilbenes are prone to photo-isomerization to the inactive trans form.

- The Solution: The benzophenone carbonyl group links the two rings. The ortho-methoxy group (2'-position) creates steric hindrance with the carbonyl oxygen, forcing the rings to twist.
- Result: This mimics the cis-stilbene geometry, creating a metabolically stable tubulin inhibitor.

Visualization: Pharmacophore Logic



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Figure 2: Structural logic demonstrating why the 3,2'-isomer is preferred over the planar 4,4'-isomer for tubulin inhibition.

References

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